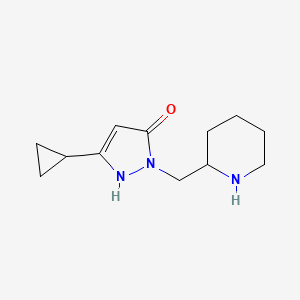
3-cyclopropyl-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-ol
Descripción general
Descripción
3-cyclopropyl-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C12H19N3O and its molecular weight is 221.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Applications and Fluorescent Properties
One study discusses the interaction of certain ketone derivatives with arylhydrazines, leading to the synthesis of 3-aryl-5-arylethynyl-1-phenyl-4,5-dihydro-1H-pyrazoles and similarly structured 1H-pyrazoles with notable fluorescent abilities. These compounds exhibit marked fluorescence, with emission maximum wavelengths located at 453-465 nm and 363-400 nm, respectively, and some show large Stokes shifts, indicating their potential application in fluorescent labeling and imaging technologies Odin et al., 2022.
Antibacterial Efficacies
Another research focused on novel bis(pyrazole-benzofuran) hybrids, showing potent antibacterial efficacies against various bacterial strains, including E. coli, S. aureus, and S. mutans. These compounds, particularly 1,4-bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine, demonstrated superior biofilm inhibition activities and excellent inhibitory activities against MRSA and VRE bacterial strains Mekky & Sanad, 2020.
Anticholinesterase Effects
A study on pyrazoline derivatives evaluated their anticholinesterase effects, highlighting the potential of these compounds for treating neurodegenerative disorders. Piperidine derivatives were found to be more effective than morpholine derivatives on cholinesterases, with certain compounds identified as effective acetylcholinesterase inhibitors, suggesting their use in managing diseases like Alzheimer's Altıntop, 2020.
Antiproliferative Agents
Research into novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives synthesized with complementary regioselectivity revealed their potential as antiproliferative agents. Certain compounds showed maximum cytotoxic effects against breast cancer and leukemic cells, indicating their promise as small molecule inhibitors for cancer treatment Ananda et al., 2017.
Cyclopropanone Equivalents in Synthetic Chemistry
A study on 1-piperidino-1-trimethylsilyloxycyclopropane and its use as cyclopropanone equivalents in synthetic applications demonstrates its utility in forming pyrroles, pyrrolines, and pyrrolizidines. This showcases the role of cyclopropyl groups in enhancing the complexity and functionality of organic molecules Wasserman et al., 1989.
Propiedades
IUPAC Name |
5-cyclopropyl-2-(piperidin-2-ylmethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c16-12-7-11(9-4-5-9)14-15(12)8-10-3-1-2-6-13-10/h7,9-10,13-14H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMPNZPQZKWMFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2C(=O)C=C(N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1471198.png)
![[(5-Isobutyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B1471199.png)
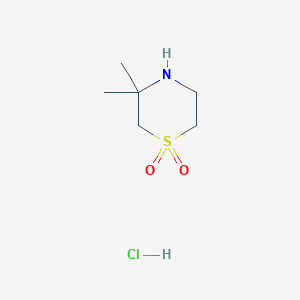
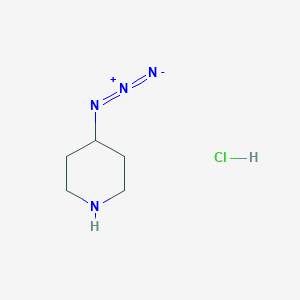
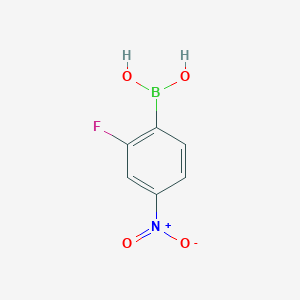
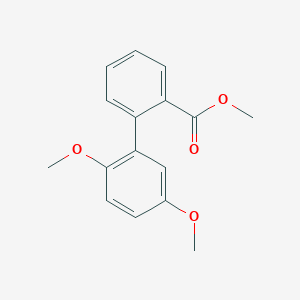
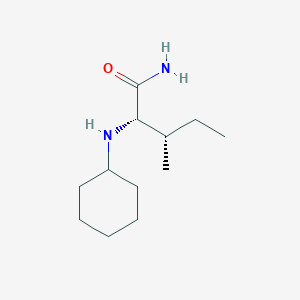
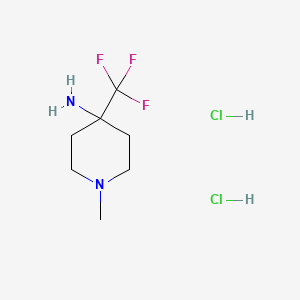
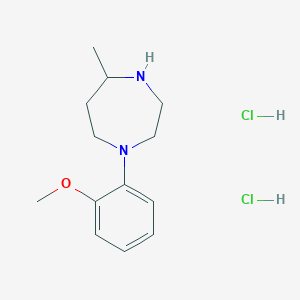
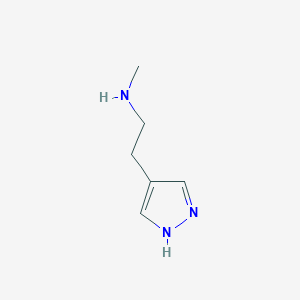
![2-[(Prop-2-yn-1-yl)amino]-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride](/img/structure/B1471216.png)
![Methyl 2-{[(3-bromophenyl)methyl]amino}acetate hydrochloride](/img/structure/B1471217.png)
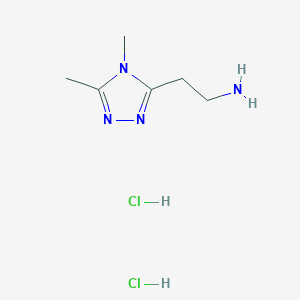
![[2-(2-Methylpropyl)pyrrolidin-2-yl]methanol](/img/structure/B1471220.png)
